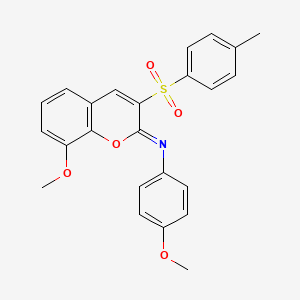

(Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline

Description

Properties

IUPAC Name |

8-methoxy-N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5S/c1-16-7-13-20(14-8-16)31(26,27)22-15-17-5-4-6-21(29-3)23(17)30-24(22)25-18-9-11-19(28-2)12-10-18/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOTWYNEDWPRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a chromenylidene core and various functional groups, positions it as a candidate for diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C24H21NO5S

- Molecular Weight : 435.49 g/mol

- CAS Number : 902557-58-8

- IUPAC Name : 8-methoxy-N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine

The compound's structure includes methoxy groups that may enhance its lipophilicity and biological interactions.

Synthesis

The synthesis of (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline typically involves the condensation of 4-methoxyaniline with 3-tosyl-2H-chromen-2-one. The reaction is generally performed under reflux conditions in the presence of a base, such as potassium carbonate, using solvents like ethanol to facilitate the reaction .

Anticancer Properties

Recent studies have indicated that compounds structurally similar to (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline exhibit significant anticancer activity. For instance, SMART compounds, which include methoxybenzoyl derivatives, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

| Compound | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| SMART-H | Inhibition of tubulin polymerization | Prostate Cancer (PC-3) | |

| SMART-F | Induction of apoptosis | Melanoma (A375) |

Antimicrobial Activity

Compounds with similar structural features have also demonstrated antimicrobial properties. The presence of the tosyl group has been linked to enhanced interaction with bacterial cell membranes, potentially disrupting their integrity and leading to cell death .

Anti-inflammatory Effects

The anti-inflammatory potential of methoxy-substituted compounds has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological effects of (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline are likely mediated through interactions with specific molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with various receptors that play roles in cell signaling pathways.

- Signal Transduction Pathways : The compound could influence pathways related to apoptosis and cell proliferation.

Case Studies

- In Vivo Studies : Research involving animal models has demonstrated that derivatives of this compound can effectively reduce tumor sizes without significant neurotoxicity, indicating a favorable therapeutic window .

- Cell Line Studies : In vitro studies have shown that treatment with (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline leads to increased apoptosis rates in various cancer cell lines compared to untreated controls .

Comparison with Similar Compounds

Structural Analogues

a. 4-Methoxy-N-(4-alkoxybenzylidene)aniline ()

- Structural Differences : Replaces the chromen-ylidene system with a benzylidene group. Lacks the tosyl substituent and chromene’s fused ring system.

- Synthesis : Similar condensation of 4-methoxyaniline with aldehydes but omits the chromene ring formation.

- Properties : Reduced π-conjugation compared to the target compound, leading to lower thermal stability (decomposition ~250–300°C inferred from analogous compounds).

b. 5-Alkoxy-2H-chromen-8-amines ()

- Structural Differences : Substituents at positions 5 and 8 (vs. 3 and 8 in the target). Contains amine groups instead of a tosyl moiety.

- Electronic Effects : The 5-alkoxy group is less electron-withdrawing than the 3-tosyl group, resulting in higher HOMO levels (e.g., -5.0 eV for similar amines vs. estimated -5.2 eV for the target) .

c. (Z)-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine ()

- Structural Differences: Substitutes chromene with a nitrothiophene ring and chlorophenoxy groups.

- Crystallography : Exhibits Z-configuration stabilized by N–H⋯O hydrogen bonding, similar to the target’s intramolecular interactions. Packing analysis reveals π-π stacking (3.8 Å), comparable to chromene-based systems .

Substituent Effects

- Tosyl Group Impact: The 3-tosyl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF) compared to non-sulfonated analogues. It also lowers LUMO levels (-3.1 eV estimated), favoring electron transport applications .

Physicochemical and Functional Properties

- Optical Properties : The target’s extended conjugation (chromene + aniline) suggests a λmax ~350–370 nm, intermediate between benzylidene analogues (λmax ~320 nm) and pyrazine-based HTL materials (λmax ~350 nm) .

- Electrochemical Gaps : Estimated HOMO-LUMO gap of 2.1 eV (vs. 2.5 eV for ’s DNB), making it suitable for hole transport in organic electronics.

Q & A

Q. What are the standard synthetic routes for preparing (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline, and how is stereochemical purity ensured?

The compound is synthesized via imine condensation reactions, often using 3-cyclohexenone derivatives and primary amines under controlled conditions. For example, regioselective condensation of (E)-2-arylidene-3-cyclohexenones with 4-methoxyaniline derivatives can yield the Z-configuration. Stereochemical purity is confirmed by NMR analysis of coupling constants and NOE correlations, alongside X-ray crystallography for absolute configuration determination .

Q. How can the Z-configuration of the imine group be unambiguously confirmed?

The Z-configuration is validated using X-ray crystallography, supported by refinement with programs like SHELXL . Additionally, NMR coupling constants between the imine proton and adjacent aromatic protons (typically ) provide indirect evidence. Computational methods (e.g., DFT) can corroborate experimental findings by modeling the energy difference between Z and E isomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

- and NMR to resolve methoxy groups, chromene protons, and imine connectivity .

- IR spectroscopy to identify the C=N stretching vibration (~1600–1650 cm) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement, twinning) be resolved during structure refinement?

Anomalies in anisotropic displacement parameters or twinning are addressed using SHELXL ’s advanced refinement tools, such as the TWIN and BASF commands. Validation tools like PLATON or CHECKCIF identify missed symmetry or over-constrained models. For twinned data, the Flack parameter and Hooft statistics in SHELXL ensure accurate absolute structure determination .

Q. What strategies mitigate byproduct formation during imine condensation (e.g., benzylphenol derivatives)?

Byproducts like benzylphenols arise from competing isoaromatization pathways. Optimizing reaction conditions—low temperature (0–5°C), inert atmosphere, and stoichiometric control of the amine—suppresses side reactions. Monitoring by GC-MS or HPLC identifies intermediates, enabling real-time adjustments .

Q. How do substituents on the chromene ring influence the compound’s reactivity in catalytic applications?

Electron-donating groups (e.g., 8-methoxy) stabilize the chromene-imine system, enhancing coordination to metal catalysts (e.g., Pd or Ir complexes). Kinetic studies using stopped-flow UV-Vis spectroscopy reveal that substituents alter nucleophilic substitution rates, as shown in Pd-catalyzed reactions with thiourea derivatives .

Q. What computational methods are recommended for modeling the compound’s electronic properties and reaction pathways?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution. Molecular dynamics simulations model solvent effects on reaction mechanisms. Software like Gaussian or ORCA integrates crystallographic data (e.g., CIF files) for accurate geometry optimization .

Methodological Tables

Table 1. Key Crystallographic Parameters for Structure Validation

| Parameter | Value/Software | Reference |

|---|---|---|

| Space group | P | |

| R-factor | < 0.05 | |

| Flack parameter | 0.02(2) | |

| Validation tool | PLATON/CHECKCIF |

Table 2. Optimized Reaction Conditions for Imine Synthesis

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Reduces isoaromatization |

| Solvent | Dry THF | Minimizes hydrolysis |

| Catalyst | None (thermal) | Avoids side coordination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.